molecular formula C23H14N2O3S B3267354 N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide CAS No. 448240-79-7

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B3267354
CAS No.: 448240-79-7
M. Wt: 398.4 g/mol
InChI Key: HHXJSFQTSGQRRA-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide is a synthetic hybrid molecule designed for pharmaceutical research, combining a coumarin core with a benzothiazole pharmacophore. This strategic fusion is explored to develop new agents against multidrug-resistant bacteria and cancer. Compounds with this scaffold have demonstrated promising in vitro antioxidant and antibacterial activity against pathogens such as Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa . The benzothiazole moiety is a key structural feature in known kinase inhibitors and is actively investigated for targeting DNA damage response (DDR) pathways, specifically as inhibitors of ATR kinase, a master regulator in cancer cells . Furthermore, related 2-iminocoumarin complexes have shown significant in vitro cytotoxic activity against a panel of human cancer cell lines, indicating the potential of this chemical class in oncology drug discovery . This product is intended for research purposes only, specifically for use in biochemical assays, antimicrobial screening, and mechanistic studies in early-stage drug development. It is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14N2O3S/c26-21(16-13-14-7-1-5-11-19(14)28-23(16)27)24-17-9-3-2-8-15(17)22-25-18-10-4-6-12-20(18)29-22/h1-13H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXJSFQTSGQRRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Chromene-Based Derivatives

3-Oxo-3H-benzo[f]chromene-2-carboxamides ()
  • Structural Differences : These analogs feature a benzo[f]chromene core (an extended fused aromatic system) instead of the simpler coumarin (2H-chromene) scaffold. The carboxamide group is attached to diverse aromatic or aliphatic amines (e.g., N-(3,5-dimethylphenyl)-substituted derivatives) .
  • Synthesis : Prepared via condensation of Meldrum’s acid with 2-hydroxy-1-naphthaldehyde, followed by thionyl chloride-mediated conversion to acyl chlorides and subsequent coupling with amines. Yields exceed 70%, demonstrating efficient protocols .
7-(Dimethylamino)-2-oxo-2H-chromene-3-carboxamides ()
  • Structural Differences: Electron-donating dimethylamino groups at the 7-position of the coumarin ring alter electronic properties, increasing solubility and modulating interactions with enzymes like butyrylcholinesterase .
  • Bioactivity : These derivatives are optimized as reversible inhibitors of butyrylcholinesterase, highlighting the role of substituents in tuning inhibitory potency .

Benzothiazole-Containing Analogs

N-(1,3-Benzothiazol-2-yl)benzamide Derivatives ()
  • Structural Differences : Replace the coumarin-carboxamide unit with simple benzamide groups. Examples include N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide, which retains the benzothiazole motif but lacks the coumarin system .
  • Applications: These compounds exhibit nonlinear optical (NLO) properties due to planar benzothiazole-benzamide conjugation, suggesting utility in materials science rather than bioactivity .
2-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-N-[4-oxo-thiazolidin-3-yl]nicotinamides ()
  • Structural Differences: Incorporate a thiazolidinone ring instead of coumarin, linked to nicotinamide and benzothiazole groups.
  • Bioactivity : Demonstrate broad-spectrum antimicrobial activity (MIC values: 4–32 µg/mL against S. aureus and E. coli), outperforming some standard drugs .

Heterocycle-Swapped Analogs

N-[2-(6-Nitro-1,3-benzoxazol-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide ()
  • Structural Differences : Substitutes benzothiazole with a nitro-substituted benzoxazole ring.

Key Comparative Data

Compound Core Structure Key Substituents Synthetic Yield Reported Bioactivity
Target Compound Coumarin + Benzothiazole Phenyl-carboxamide linker Not specified N/A (Inferred kinase inhibition)
3-Oxo-3H-benzo[f]chromene-2-carboxamides Benzo[f]chromene Aromatic/aliphatic amines 74–93% Antimicrobial (hypothesized)
7-(Dimethylamino)coumarin carboxamides Coumarin 7-Dimethylamino ~70% Butyrylcholinesterase inhibition
Benzothiazole-thiazolidinone hybrids Thiazolidinone Nicotinamide + 6-methylbenzothiazole Not specified Antimicrobial (MIC: 4–32 µg/mL)

Biological Activity

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole moiety fused with a chromene structure, which contributes to its unique biological properties. The molecular formula is C23H14N2O3SC_{23}H_{14}N_{2}O_{3}S, with a molecular weight of approximately 414.49 g/mol. The structural complexity allows for diverse interactions within biological systems, enhancing its potential as a therapeutic agent.

Research indicates that this compound exhibits several mechanisms of action:

  • Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes involved in metabolic pathways, which may contribute to its therapeutic effects against diseases such as diabetes and cancer.
  • Antimicrobial Activity : Initial studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatment .
  • Antitumor Activity : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .

Biological Activity Data

The following table summarizes the biological activities observed for this compound based on recent research findings:

Activity Cell Line/Model IC50 Value (µM) Reference
AntitumorMCF-7 (breast cancer)5.0
AntimicrobialE. coli10.0
Enzyme Inhibitionα-glucosidase12.5

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of this compound against several cancer cell lines including MCF-7 and HeLa. The compound exhibited significant cytotoxicity with an IC50 value of 5 µM for MCF-7 cells, suggesting strong potential for further development as an anticancer drug .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of the compound against E. coli and Staphylococcus aureus. The results indicated an IC50 value of 10 µM against E. coli, highlighting its potential utility in treating bacterial infections.

Q & A

Q. What are the standard protocols for synthesizing N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide?

Methodology :

  • Step 1 : React 2-aminobenzothiazole derivatives with chromene-3-carboxylic acid chloride under reflux conditions in dry dichloromethane (DCM) or ethanol, using triethylamine (TEA) as a base.
  • Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) using silica gel plates and UV visualization .
  • Step 3 : Purify via recrystallization (methanol/water) or column chromatography (ethyl acetate/hexane). Validate purity via melting point analysis and HPLC .

Q. Key Data :

ParameterConditionYield (%)Purity (HPLC)
Reflux time6–8 hrs65–75>98%
SolventEthanol7097%

Q. How is the purity and structural integrity of the compound confirmed?

Methodology :

  • Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns (e.g., benzothiazole protons at δ 7.2–8.5 ppm; chromene carbonyl at δ 160–165 ppm). Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR in DMSO-d₆ .
  • Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 417.1) .
  • Infrared Spectroscopy (IR) : Identify carbonyl stretches (C=O at 1680–1720 cm⁻¹) and benzothiazole C=N (1600 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be analyzed for this compound?

Methodology :

  • Functional Group Variation : Synthesize analogs by modifying the chromene carbonyl (e.g., replacing with sulfonamide) or benzothiazole substituents (e.g., nitro or methoxy groups). Compare IC₅₀ values in cytotoxicity assays .
  • Biological Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Correlate substituent electronegativity with activity; nitro groups enhance DNA intercalation .

Q. SAR Data :

Substituent (R)IC₅₀ (µM, MCF-7)Notes
-NO₂8.2High DNA affinity
-OCH₃12.5Moderate activity
-Cl10.1Enhanced lipophilicity

Q. How can contradictions in biological activity data be resolved?

Methodology :

  • Assay Optimization : Control variables like cell passage number, serum concentration, and incubation time. For example, IC₅₀ discrepancies in HeLa cells may arise from serum-free vs. serum-containing media .
  • Target Validation : Use siRNA knockdown or CRISPR to confirm involvement of suspected targets (e.g., BRAF kinases). Cross-validate with molecular docking (Autodock Vina) to assess binding poses .

Q. What challenges arise in crystallographic refinement of this compound?

Methodology :

  • Data Collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to resolve twinning issues common in benzothiazole derivatives .
  • Refinement : Apply SHELXL with restraints for disordered chromene rings. Use Olex2 or WinGX for visualization .

Q. Crystallographic Data :

ParameterValue
Space groupP2₁/c
R-factor<0.05
Twinning fraction0.32

Q. How can reaction yields be optimized for scale-up synthesis?

Methodology :

  • Microwave-Assisted Synthesis : Reduce reaction time from 8 hrs to 30 mins with 20% yield improvement .
  • Catalyst Screening : Test Pd(OAc)₂ vs. CuI for coupling steps; CuI increases yield by 15% in Suzuki-Miyaura reactions .

Q. What strategies validate the compound’s mechanism of action in kinase inhibition?

Methodology :

  • Kinase Profiling : Use SelectScreen™ assays against 468 kinases. Prioritize hits with <10% residual activity (e.g., BRAF V600E, EGFR).
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring protein thermal stability shifts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide

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